molecular formula C14H20O2 B14758470 Cyclohexyl-(2-methoxyphenyl)methanol

Cyclohexyl-(2-methoxyphenyl)methanol

Cat. No.: B14758470
M. Wt: 220.31 g/mol
InChI Key: AYEAPTYFAIKUKZ-UHFFFAOYSA-N
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Description

Cyclohexyl-(2-methoxyphenyl)methanol is an organic compound with the molecular formula C14H20O2 It is characterized by a cyclohexyl group attached to a methanol moiety, which is further connected to a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl-(2-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-methoxybenzaldehyde, followed by reduction of the resulting intermediate. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step efficiently .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-(2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

Scientific Research Applications

Cyclohexyl-(2-methoxyphenyl)methanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl-(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

cyclohexyl-(2-methoxyphenyl)methanol

InChI

InChI=1S/C14H20O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11,14-15H,2-4,7-8H2,1H3

InChI Key

AYEAPTYFAIKUKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2CCCCC2)O

Origin of Product

United States

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